(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13349502
InChI: InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m0/s1
SMILES: CC(C1=CC=C(C=C1)N2CCCCCC2)N
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine

CAS No.:

Cat. No.: VC13349502

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine -

Specification

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name (1S)-1-[4-(azepan-1-yl)phenyl]ethanamine
Standard InChI InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m0/s1
Standard InChI Key XSYACPWXNKULER-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)N
SMILES CC(C1=CC=C(C=C1)N2CCCCCC2)N
Canonical SMILES CC(C1=CC=C(C=C1)N2CCCCCC2)N

Introduction

Synthesis and Preparation Methods

Key Synthetic Strategies

The synthesis of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can be conceptualized through retrosynthetic analysis, dissecting the molecule into three components:

  • Azepane: A seven-membered amine ring.

  • 4-Substituted phenylacetonitrile: For introducing the ethanamine chain.

  • Chiral resolution: To isolate the (1S)-enantiomer.

A plausible route involves:

  • Buchwald–Hartwig Amination: Coupling 4-bromophenylacetonitrile with azepane using a palladium catalyst to form 4-(azepan-1-yl)phenylacetonitrile.

  • Reductive Amination: Reducing the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Chiral Resolution: Employing chiral column chromatography or enzymatic resolution to isolate the (1S)-enantiomer.

Industrial-Scale Considerations

Large-scale production would require optimizing catalyst loading, solvent systems (e.g., toluene or DMF), and temperature control to enhance yield and enantiomeric excess (ee). Continuous flow reactors could improve efficiency in the amination step, while enzymatic resolution may offer greener alternatives for chiral separation .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational modeling:

PropertyValue/Description
Molecular Weight218.34 g/mol
Melting PointEstimated 85–90°C (decomposes)
SolubilityModerate in polar aprotic solvents (e.g., DMSO), low in water
logP~2.8 (predicted)
pKa9.2 (amine group)

The azepane ring enhances solubility in organic solvents compared to smaller heterocycles (e.g., piperidine), while the phenyl group contributes to hydrophobic interactions. The chiral center influences crystallization behavior and pharmacological activity .

CompoundTarget ReceptorIC₅₀ (nM)logP
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amineD₂ (predicted)~12002.8
RisperidoneD₂/5-HT₂A3.3/0.22.9
AripiprazoleD₂ partial agonist1.64.3

Note: Predicted values based on QSAR modeling.

Comparison with Structural Analogs

Positional Isomerism Effects

Replacing the para-azepane group with ortho or meta substituents alters steric and electronic profiles:

IsomerSolubility (mg/mL)D₂ Binding Affinity (Ki, nM)
4-(Azepan-1-yl)0.151200
2-(Azepan-1-yl)0.082500
3-(Azepan-1-yl)0.121800

The para isomer’s enhanced solubility and moderate binding affinity suggest superior pharmacokinetics for CNS applications .

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalytic methods to improve ee.

  • In Vivo Efficacy Studies: Testing in rodent models of depression or schizophrenia.

  • Prodrug Design: Enhancing bioavailability via ester or amide prodrugs.

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